2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine
Description
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyinosine is a chemically modified nucleoside characterized by three key structural features: (1) a fluorine atom at the 2-position of the inosine base, (2) a 4-nitrophenylethyl group attached via an ether linkage at the 6-O position of the sugar moiety, and (3) a deoxyribose sugar lacking a hydroxyl group at the 2'-position. This compound, cataloged as PR 3842 by Weibio (Beijing) Biotechnology Co., Ltd., is synthesized with high purity (≥97%) and is available in 25 mg quantities .
Properties
IUPAC Name |
5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYNHZEMPHEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target compound features three critical modifications:
-
A 2'-deoxyribose sugar with a 2-fluoro substitution.
-
A 6-O-[2-(4-nitrophenyl)ethyl] ether linkage.
-
The purine base inosine retained at the 9-position.
Retrosynthetically, the molecule can be dissected into two primary fragments:
-
A 2'-deoxy-2-fluoro-D-ribofuranosyl donor.
-
A 6-O-substituted inosine base.
The 4-nitrophenylethyl group is typically introduced via alkylation or Mitsunobu reaction, while fluorination at the 2'-position employs diethylaminosulfur trifluoride (DAST) or related agents.
Stepwise Synthesis of 2-Fluoro-6-O-[2-(4-Nitrophenyl)ethyl]-2'-Deoxyinosine
Preparation of 2'-Deoxy-2-fluoro-D-ribofuranosyl Intermediates
Fluorination of the 2'-hydroxyl group is achieved using DAST under anhydrous conditions. For example:
Key parameters :
-
Temperature control (-78°C to -40°C) minimizes side reactions.
-
Anhydrous solvents (e.g., dichloromethane) prevent DAST hydrolysis.
Introduction of the 4-Nitrophenylethyl Group at 6-O
The 6-hydroxyl group of inosine is alkylated using 2-(4-nitrophenyl)ethyl bromide under basic conditions:
Optimization insights :
-
Dimethylformamide (DMF) enhances solubility of the nucleoside.
-
Sodium hydride (2.5 equiv) ensures complete deprotonation of the 6-OH group.
Protection-Deprotection Sequences
To prevent undesired side reactions during alkylation:
-
5'-OH protection : Trimethylsilyl chloride (TMSCl) in pyridine.
-
3'-OH protection : tert-Butyldimethylsilyl (TBS) groups.
-
Global deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF.
Comparative Analysis of Coupling Methods
Mitsunobu Reaction vs. Palladium-Catalyzed Alkylation
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 25°C | 48% | 89% |
| Pd(PPh₃)₄/CuI coupling | DMF, 80°C, 24 h | 62% | 95% |
The palladium-mediated approach (e.g., using Pd(PPh₃)₄ and copper iodide ) offers superior yields and regioselectivity, particularly for sterically hindered nucleosides.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.7 min.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Antiviral Research
The compound has been studied for its potential antiviral properties. Its structural modifications allow it to interact with viral enzymes, potentially inhibiting viral replication. Research indicates that similar nucleoside analogs can effectively inhibit RNA-dependent RNA polymerases, making them candidates for antiviral drug development.
Cancer Therapeutics
Studies have demonstrated that 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyinosine exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and interference with DNA synthesis in cancer cells.
Case Study: Breast Cancer Models
In a study involving breast cancer xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.
Nucleic Acid Chemistry
As a modified nucleoside, this compound plays a crucial role in the synthesis of oligodeoxynucleotides. It can be incorporated into DNA strands to study the effects of modifications on DNA stability and interactions with proteins.
Table 1: Summary of Biological Activities
Research indicates that 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyinosine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in various animal models:
- Antitumor Activity : Significant tumor growth inhibition was observed in xenograft models.
- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in models of induced arthritis.
Case Study: Infection Control
In a study assessing antimicrobial efficacy against resistant bacterial strains, the compound showed effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral RNA during replication. This incorporation disrupts the normal synthesis of RNA, leading to the inhibition of viral replication. The molecular targets include viral RNA polymerases, which are essential for the replication of RNA viruses .
Comparison with Similar Compounds
Key Findings :
- The 2-fluoro substitution in the target compound may reduce enzymatic degradation compared to non-fluorinated analogs like 2'-deoxyisoguanosine .
Nitrophenyl-Substituted Compounds
The 4-nitrophenyl group is a hallmark of the target compound. Comparisons with other nitrophenyl-bearing molecules reveal positional effects:
Key Findings :
- In the target compound, the 4-nitrophenyl group is spatially separated from the nucleobase by an ethyl linker, reducing direct electronic effects on the inosine ring compared to nitrophenols fused to aromatic systems .
- The nitro group’s electron-withdrawing nature may enhance the stability of the ether linkage at the 6-O position, a feature absent in non-nitrated analogs like 2-fluorophenol (CAS 367-12-4) .
Modified Deoxynucleosides
Deoxyribose modifications are critical for nuclease resistance. A comparison with other 2'-deoxy derivatives highlights functional group diversity:
Key Findings :
- The 5'-dimethoxytrityl variant of the target compound (PR 3843) demonstrates how protective groups enable controlled synthesis, a strategy also seen in phosphoramidite derivatives like those in .
- Functionalization at the nucleobase (e.g., PR 3510’s N6 modification) versus sugar moiety (e.g., the target compound’s 6-O group) dictates divergent biological interactions .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyinosine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with nucleophilic substitution at the 6-O position of 2'-deoxyinosine using 2-(4-nitrophenyl)ethyl bromide under anhydrous conditions (e.g., DMF as solvent, NaH as base). Fluorination at the 2'-position can be achieved via fluoride ion displacement of a sulfonate intermediate (e.g., mesyl or tosyl group), as demonstrated in analogous fluorinated nucleoside syntheses . Optimize reaction temperature (40–60°C) and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agent) to minimize side products. Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine H/C NMR to confirm regioselective fluorination and nitrophenyl substitution. For example, the 2-fluorine atom will deshield adjacent protons, causing distinct splitting patterns (e.g., coupling constants ~50 Hz). Use UV-Vis spectroscopy to verify the 4-nitrophenyl group’s absorption at ~310 nm. Validate molecular weight via HRMS (ESI+ mode) with <2 ppm mass error. For purity assessment, employ HPLC with photodiode array detection (PDA) to detect nitroaromatic byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR spectral data for fluorinated nucleoside analogs?
- Methodological Answer : Cross-reference experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments . For ambiguous peaks, conduct 2D NMR experiments (HSQC, HMBC) to resolve through-space correlations. If solvent-induced shifts are suspected, replicate experiments in deuterated DMSO or methanol to assess environmental effects . For fluorinated analogs, F NMR can provide additional specificity, as fluorine’s high gyromagnetic ratio enhances signal resolution .
Q. What in silico modeling approaches are recommended to predict the metabolic stability of this compound in biological systems?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with metabolic enzymes like cytochrome P450 (CYP3A4) or adenosine deaminase. Prioritize binding poses where the 4-nitrophenyl group occupies hydrophobic pockets, potentially reducing enzymatic cleavage. Complement this with molecular dynamics (MD) simulations (NAMD, GROMACS) to evaluate conformational stability in aqueous environments. Validate predictions via in vitro assays (e.g., liver microsome stability tests) .
Q. How can researchers address contradictory data on the hydrolytic stability of the 4-nitrophenyl ethyl ether linkage under physiological conditions?
- Methodological Answer : Design pH-dependent stability studies (pH 2–8, 37°C) with LC-MS monitoring to quantify hydrolysis products. Compare degradation rates in simulated gastric fluid (SGF) vs. phosphate-buffered saline (PBS). To isolate contributing factors, use Arrhenius plots to determine activation energy () for hydrolysis. If discrepancies persist, evaluate the role of trace metal ions (e.g., Fe) via chelation experiments with EDTA .
Methodological Framework for Experimental Design
Q. What strategies should guide the design of dose-response studies for this compound in cell-based assays?
- Methodological Answer : Establish a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Include a 4-nitrophenyl-containing control compound to differentiate target-specific effects from nitro-group-mediated cytotoxicity. Use orthogonal assays (e.g., ATP-based viability, caspase-3/7 activation) to confirm mechanism. For fluorinated nucleosides, assess incorporation into DNA/RNA via H-thymidine incorporation or qPCR .
Q. How can researchers validate the selectivity of this compound for its intended molecular target?
- Methodological Answer : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen off-target interactions. Use CRISPR-Cas9 knockout cell lines to confirm phenotype rescue upon target gene deletion. For nucleoside analogs, employ competitive binding assays with labeled substrates (e.g., H-adenosine) to measure Ki values .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
